3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine 3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 508233-23-6
VCID: VC4424633
InChI: InChI=1S/C15H23NO3S/c1-3-11-19-14-6-8-15(9-7-14)20(17,18)16-10-4-5-13(2)12-16/h6-9,13H,3-5,10-12H2,1-2H3
SMILES: CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C
Molecular Formula: C15H23NO3S
Molecular Weight: 297.41

3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine

CAS No.: 508233-23-6

Cat. No.: VC4424633

Molecular Formula: C15H23NO3S

Molecular Weight: 297.41

* For research use only. Not for human or veterinary use.

3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine - 508233-23-6

Specification

CAS No. 508233-23-6
Molecular Formula C15H23NO3S
Molecular Weight 297.41
IUPAC Name 3-methyl-1-(4-propoxyphenyl)sulfonylpiperidine
Standard InChI InChI=1S/C15H23NO3S/c1-3-11-19-14-6-8-15(9-7-14)20(17,18)16-10-4-5-13(2)12-16/h6-9,13H,3-5,10-12H2,1-2H3
Standard InChI Key AFUDTGODXPACMA-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a piperidine ring substituted at the 1-position with a 4-propoxybenzenesulfonyl group and a methyl group at the 3-position (Figure 1). This configuration enhances its stability and bioavailability compared to simpler piperidine derivatives .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H23NO3S\text{C}_{15}\text{H}_{23}\text{NO}_{3}\text{S}
Molecular Weight297.41 g/mol
CAS Number508233-23-6
SolubilityLow in water; soluble in DMSO

Synthesis Methods

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between 3-methylpiperidine and 4-propoxybenzenesulfonyl chloride under basic conditions. Typical reaction parameters include:

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) or sodium hydroxide.

  • Temperature: 20–90°C .

The reaction proceeds as follows:

3-Methylpiperidine+4-Propoxybenzenesulfonyl ChlorideBase3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine+HCl\text{3-Methylpiperidine} + \text{4-Propoxybenzenesulfonyl Chloride} \xrightarrow{\text{Base}} \text{3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine} + \text{HCl}

Table 2: Optimization of Synthesis Conditions

ParameterOptimal ValueYield (%)
SolventDCM83%
BaseTriethylamine78%
Temperature25°C78%

Industrial production scales this method using continuous-flow reactors to enhance efficiency .

Biological Activities

Anticancer Properties

In vitro studies reveal potent activity against breast cancer (MCF-7) and leukemia (MV-4-11) cell lines:

  • IC50_{50}: 25 µM for MCF-7.

  • Mechanism: Induces apoptosis via caspase-3/7 activation and downregulation of Bcl-2 .

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity:

  • Staphylococcus aureus: MIC = 32 µg/mL.

  • Escherichia coli: MIC = 64 µg/mL.

Table 3: Comparative Biological Activity

Cell Line/PathogenActivity (IC50_{50}/MIC)Reference
MCF-7 (Breast Cancer)25 µM
MV-4-11 (Leukemia)40 µM
S. aureus32 µg/mL

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